molecular formula C76H131N19O19 B12377313 Aurein 2.3

Aurein 2.3

Cat. No.: B12377313
M. Wt: 1615.0 g/mol
InChI Key: CMXOYIOSJQPFTO-SDCDTWBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aurein 2.3 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically starts with the coupling of the first amino acid to a resin, such as Rink resin . The peptide chain is then elongated by sequential addition of protected amino acids, followed by deprotection and cleavage from the resin . The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While industrial-scale production methods for this compound are not well-documented, the principles of SPPS can be scaled up for larger production. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity.

Properties

Molecular Formula

C76H131N19O19

Molecular Weight

1615.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C76H131N19O19/c1-16-44(13)62(73(111)82-37-57(99)85-54(38-96)71(109)88-50(64(80)102)31-39(3)4)94-65(103)46(15)83-56(98)36-81-72(110)59(41(7)8)92-75(113)61(43(11)12)91-67(105)49(28-22-24-30-78)86-66(104)48(27-21-23-29-77)87-74(112)60(42(9)10)93-76(114)63(45(14)17-2)95-70(108)53(34-58(100)101)90-69(107)52(33-47-25-19-18-20-26-47)89-68(106)51(32-40(5)6)84-55(97)35-79/h18-20,25-26,39-46,48-54,59-63,96H,16-17,21-24,27-38,77-79H2,1-15H3,(H2,80,102)(H,81,110)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,104)(H,87,112)(H,88,109)(H,89,106)(H,90,107)(H,91,105)(H,92,113)(H,93,114)(H,94,103)(H,95,108)(H,100,101)/t44-,45-,46-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1

InChI Key

CMXOYIOSJQPFTO-SDCDTWBGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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